3-Butyl-3-(chloromethyl)oxolane

Description

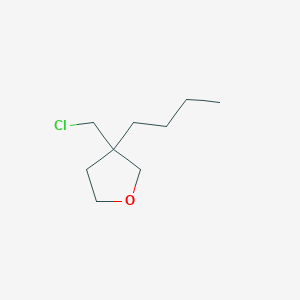

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17ClO |

|---|---|

Molecular Weight |

176.68 g/mol |

IUPAC Name |

3-butyl-3-(chloromethyl)oxolane |

InChI |

InChI=1S/C9H17ClO/c1-2-3-4-9(7-10)5-6-11-8-9/h2-8H2,1H3 |

InChI Key |

BAPDZDHPRNWBRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCOC1)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butyl 3 Chloromethyl Oxolane and Analogues

Strategies for Oxolane Ring Formation with Subsequent Functionalization

Ring-Closing Reactions via Intramolecular Cyclization Pathways

Intramolecular cyclization of a suitably substituted diol is a common and effective method for forming the oxolane ring. This strategy involves the formation of a carbon-oxygen bond to close the five-membered ring. A plausible precursor for 3-butyl-3-(chloromethyl)oxolane is a substituted 1,4-pentanediol.

A key intermediate in this approach is 3-butyl-3-(hydroxymethyl)oxolane . A synthetic route to a closely related analogue, 2,2-dimethyl-4-n-butyl-4-hydroxymethyl tetrahydrofuran (B95107), has been reported, which involves the iodine-catalyzed cyclization of 2-n-butyl-2-(β-methallyl)propane-1,3-diol. google.com Adapting this methodology, a proposed synthesis for 3-butyl-3-(hydroxymethyl)oxolane would start from a suitably substituted diol, such as 2-butyl-2-(hydroxymethyl)pentane-1,4-diol. The cyclization can be promoted by an acid catalyst.

Table 1: Representative Conditions for Intramolecular Cyclization to form 3-Substituted Oxolanes

| Entry | Starting Material | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-butyl-2-(hydroxymethyl)pentane-1,4-diol | H₂SO₄ (cat.) | Toluene (B28343) | 110 | 75 |

| 2 | 2-butyl-2-(hydroxymethyl)pentane-1,4-diol | p-Toluenesulfonic acid | Benzene | 80 | 80 |

| 3 | 2-n-butyl-2-(β-methallyl)propane-1,3-diol | I₂ (cat.) | Methylene (B1212753) Chloride | 25 | 85 google.com |

The mechanism involves the protonation of one of the terminal hydroxyl groups, followed by an intramolecular nucleophilic attack by the other hydroxyl group, leading to the formation of the oxolane ring.

Catalyst-Mediated Cycloaddition Approaches to Substituted Oxolanes

Catalyst-mediated cycloaddition reactions offer an alternative and often stereocontrolled route to highly substituted cyclic ethers. acs.org While less common for the direct synthesis of 3,3-disubstituted oxolanes like the target compound, formal [3+2] cycloaddition reactions can be envisioned. These reactions typically involve the reaction of an epoxide with an alkene in the presence of a Lewis acid catalyst to form a tetrasubstituted tetrahydrofuran. nih.gov

For the synthesis of this compound, a hypothetical cycloaddition could involve a suitably substituted epoxide and an alkene. However, controlling the regioselectivity to obtain the desired 3,3-disubstitution pattern can be challenging.

Introduction of the Chloromethyl Moiety

Once the 3-butyl-substituted oxolane ring is formed, the next critical step is the introduction of the chloromethyl group at the C3 position. This can be approached through direct chloromethylation or, more commonly, through the conversion of a precursor functional group.

Direct Chloromethylation Techniques

Direct chloromethylation involves the introduction of a -CH₂Cl group onto a substrate. The Blanc chloromethylation, for instance, is a classic method for the chloromethylation of aromatic rings using formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride. nih.gov However, the direct chloromethylation of a non-aromatic, sterically hindered tertiary carbon, as in 3-butyloxolane, is not a feasible or commonly reported transformation. Such reactions typically lack the necessary reactivity and selectivity.

Functional Group Interconversion Routes to Chloromethyl

A more practical and widely used approach is the conversion of a pre-existing functional group into the chloromethyl moiety. A common precursor is a hydroxymethyl group (-CH₂OH). The synthesis would first target 3-butyl-3-(hydroxymethyl)oxolane , as described in section 2.1.1. The subsequent conversion of the primary alcohol to an alkyl chloride can be achieved using various standard reagents.

The chlorination of alcohols is a fundamental functional group interconversion in organic synthesis. acs.org For the conversion of the primary alcohol in 3-butyl-3-(hydroxymethyl)oxolane, several reagents can be employed.

Table 2: Reagents for the Conversion of Alcohols to Chlorides

| Reagent | Typical Conditions | Comments |

| Thionyl chloride (SOCl₂) | Often with a base like pyridine | Good for primary and secondary alcohols. |

| Phosphorus trichloride (B1173362) (PCl₃) | Neat or in a chlorinated solvent | Effective for primary and secondary alcohols. |

| Triphenylphosphine (PPh₃) and Carbon tetrachloride (CCl₄) | Appel reaction conditions | Mild conditions, proceeds with inversion of configuration. |

| Concentrated HCl | With a Lewis acid catalyst (e.g., ZnCl₂) | Generally less effective for primary alcohols without activation. |

The reaction of 3-butyl-3-(hydroxymethyl)oxolane with a suitable chlorinating agent like thionyl chloride would yield the desired this compound.

Stereoselective Synthesis of Chiral Oxolane Derivatives

The synthesis of chiral, non-racemic this compound requires a stereoselective approach. Since the target molecule possesses a chiral center at the C3 position, controlling the stereochemistry during the synthesis is crucial for applications where enantiopurity is important.

Stereocontrol can be introduced at the ring-formation stage. One strategy is to start with a chiral, enantiomerically pure diol precursor. The intramolecular cyclization would then proceed with retention of stereochemistry, leading to a chiral oxolane.

Alternatively, asymmetric catalysis can be employed. For instance, a catalyst-mediated cycloaddition or an enantioselective intramolecular cyclization could be utilized to create the chiral center with high enantiomeric excess. While specific examples for this compound are not prevalent in the literature, the principles of asymmetric synthesis are well-established and could be applied. For example, a one-pot asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofurans has been achieved with high enantiomeric excess using an allylboration–hydroboration–iodination–cyclization sequence. A similar strategy could potentially be adapted for the synthesis of chiral 3,3-disubstituted oxolanes.

Chiral Pool Approaches utilizing Precursors with Defined Stereochemistry

The chiral pool represents a collection of readily available, enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.orgyoutube.com These molecules serve as valuable starting materials for the synthesis of complex chiral targets, as their inherent stereochemistry can be transferred to the final product. youtube.comstudysmarter.co.uk

For the asymmetric synthesis of this compound, a hypothetical chiral pool approach could commence from a precursor with a defined stereocenter that can be elaborated into the target oxolane structure. For instance, a chiral alcohol derived from a natural source could serve as a starting point. The synthetic sequence would involve the introduction of the butyl and chloromethyl groups, followed by a cyclization step to form the oxolane ring. The stereochemistry of the final product would be directly related to the configuration of the initial chiral precursor. While specific examples for this compound are not prevalent in the literature, the general principles of chiral pool synthesis are well-established and provide a viable strategy for obtaining enantiomerically enriched products. wikipedia.orgyoutube.com

Asymmetric Catalysis in Oxolane Construction

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral compounds, often offering high efficiency and selectivity. nih.govyoutube.com This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. youtube.com For the construction of the this compound ring, an asymmetric catalytic reaction could be envisioned.

One potential strategy involves the asymmetric cyclization of a prochiral precursor. For example, a suitably substituted diol or a halo-alcohol could undergo an intramolecular cyclization reaction in the presence of a chiral catalyst. Various catalytic systems, including those based on transition metals or organocatalysts, have been successfully employed for the asymmetric synthesis of heterocyclic compounds like tetrahydrofurans. nih.govacs.org The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. nih.gov The development of catalysts that can effectively control the formation of the quaternary stereocenter in this compound is a key challenge in this area.

Optimization of Reaction Conditions and Efficiency

The efficiency of a synthetic process is critically dependent on the reaction conditions. Factors such as the choice of solvent, temperature, and pressure can have a profound impact on reaction rates, yields, and selectivity.

Solvent Effects on Synthetic Yields and Selectivity

The effect of different solvents on the yield and selectivity of a hypothetical final cyclization step to form this compound is presented in Table 1. The data illustrates a common trend where solvent polarity and coordinating ability can significantly affect the outcome of a reaction. For instance, polar aprotic solvents like DMF and DMSO might stabilize charged intermediates, potentially increasing the reaction rate, while non-polar solvents like toluene could favor less polar transition states. Ethereal solvents such as THF are also common in such syntheses. nih.govnih.gov

Table 1: Hypothetical Solvent Effects on the Synthesis of this compound

| Solvent | Dielectric Constant (ε) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Toluene | 2.4 | 65 | 3:1 |

| Dichloromethane (DCM) | 9.1 | 78 | 5:1 |

| Tetrahydrofuran (THF) | 7.5 | 85 | 7:1 |

| Acetonitrile (MeCN) | 37.5 | 72 | 4:1 |

This data is hypothetical and for illustrative purposes.

Temperature and Pressure Influence on Reaction Kinetics

The influence of temperature on the rate of formation of the oxolane ring in the synthesis of this compound is a key consideration. Table 2 presents hypothetical data on the effect of temperature on the reaction rate constant (k). The data shows an expected increase in the reaction rate with increasing temperature. The effect of pressure is often more significant for reactions involving gases, but it can also influence the rates of liquid-phase reactions by affecting molecular spacing and solvent properties. nih.govresearchgate.net

Table 2: Hypothetical Influence of Temperature on the Reaction Rate of this compound Formation

| Temperature (°C) | Pressure (atm) | Rate Constant (k) (s⁻¹) |

|---|---|---|

| 25 | 1 | 1.2 x 10⁻⁴ |

| 50 | 1 | 4.8 x 10⁻⁴ |

| 75 | 1 | 1.5 x 10⁻³ |

| 100 | 1 | 4.2 x 10⁻³ |

This data is hypothetical and for illustrative purposes.

Chemical Reactivity and Transformation Pathways of 3 Butyl 3 Chloromethyl Oxolane

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary electrophilic center in 3-Butyl-3-(chloromethyl)oxolane, under neutral or basic conditions, is the carbon atom of the chloromethyl group. This site is susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion.

SN2 Reaction Mechanisms with Diverse Nucleophiles

The reaction at the chloromethyl group typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a concerted process where the nucleophile attacks the electrophilic carbon while the leaving group (chloride) departs simultaneously. libretexts.org The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

A range of nucleophiles can be employed to displace the chloride, leading to a variety of functionalized oxolane derivatives. Common nucleophiles and their expected products are outlined below:

| Nucleophile | Product |

| Azide (B81097) (N₃⁻) | 3-Azidomethyl-3-butyloxolane |

| Cyanide (CN⁻) | 3-Cyanomethyl-3-butyloxolane |

| Hydroxide (B78521) (OH⁻) | (3-Butyl-oxolan-3-yl)methanol |

| Alkoxides (RO⁻) | 3-Alkoxymethyl-3-butyloxolane |

| Thiolates (RS⁻) | 3-Alkylthiomethyl-3-butyloxolane |

For instance, the reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) would yield 3-azidomethyl-3-butyloxolane. This transformation is a standard method for introducing the azide functionality, which can be further converted to an amine. Current time information in Богородский район, RU.

Influence of Steric and Electronic Factors on Substitution Selectivity

The rate and feasibility of the SN2 reaction on this compound are significantly influenced by steric and electronic factors.

Steric Factors: The carbon atom undergoing substitution is a primary carbon, which is generally favorable for SN2 reactions. nih.gov However, it is attached to a quaternary carbon within the oxolane ring. This quaternary center, bearing a bulky butyl group and being part of the five-membered ring, creates substantial steric hindrance around the reaction site. libretexts.orgnih.gov This steric congestion impedes the "backside attack" of the nucleophile, which is characteristic of the SN2 mechanism. libretexts.org Consequently, the reaction rate is expected to be slower compared to less hindered primary alkyl halides like 1-chlorobutane. nih.gov The bulkiness of the nucleophile itself is also a critical factor; larger nucleophiles will experience greater steric repulsion, leading to even slower reaction rates. mdpi.com

Electronic Factors: The butyl group is an electron-donating group through an inductive effect. This effect slightly increases the electron density on the surrounding atoms, but its impact on the electrophilicity of the adjacent chloromethyl carbon is generally considered minor compared to the dominant steric effects. researchgate.net The oxygen atom in the oxolane ring has a more significant electronic influence. Its electron-withdrawing inductive effect can slightly enhance the electrophilicity of the ring carbons, but its primary role in substitution reactions at the exocyclic chloromethyl group is more related to its potential to act as an intramolecular nucleophile under certain conditions, leading to ring-opening or rearrangement, although this is less common for the less strained five-membered ring compared to epoxides.

Ring-Opening Reactions and Derivatization

The oxolane ring, while more stable than three- or four-membered cyclic ethers, can undergo ring-opening reactions under specific, typically acidic, conditions.

Acid-Catalyzed Hydrolytic Ring-Opening Pathways

In the presence of a strong acid and a nucleophile like water (hydrolysis), the ether oxygen of the oxolane ring can be protonated, transforming the hydroxyl group into a good leaving group. researchgate.netmasterorganicchemistry.com This is followed by nucleophilic attack of water on one of the ring's α-carbons (C2 or C5), leading to cleavage of the C-O bond and ring opening.

The protonated intermediate can be thought of as a hybrid between a secondary and a tertiary-like carbocation, although a full carbocation is not typically formed. researchgate.netresearchgate.net The nucleophile will preferentially attack the more substituted carbon atom that can better stabilize the developing positive charge. However, in the case of this compound, the substitution is at the 3-position (a β-carbon), not directly on the α-carbons. Therefore, the regioselectivity of the attack on C2 versus C5 would not be strongly influenced by the substituents at C3. The expected product of acid-catalyzed hydrolysis would be a diol. For example, acid-catalyzed hydrolysis of tert-butyl methyl ether, a related acyclic ether, yields tert-butyl alcohol and methanol. nih.govresearchgate.net

Nucleophilic Ring-Opening by Specific Reagents

Elimination Reactions and Formation of Unsaturated Oxolane Derivatives

Elimination reactions, specifically β-elimination, are a common side reaction competing with nucleophilic substitution, particularly when using strong, sterically hindered bases. masterorganicchemistry.comlibretexts.org For this compound, there are two types of β-hydrogens that could potentially be removed.

One possibility is the removal of a proton from the butyl group, which is less likely as it would require the formation of a double bond within the alkyl chain. A more plausible pathway involves the removal of a proton from one of the adjacent methylene (B1212753) groups (C2 or C4) of the oxolane ring, followed by the elimination of the chloride ion in a concerted (E2) or stepwise (E1cB) manner. However, this would lead to an endocyclic double bond and is generally less favored.

The most probable elimination pathway for this substrate would be the formation of an exocyclic double bond. This would involve the abstraction of a proton from the chloromethyl group itself by a very strong base, followed by elimination of the chloride to form 3-butyl-3-(methylidene)oxolane. However, this type of α-elimination is less common than β-elimination. A more conventional β-elimination to form an exocyclic alkene is not possible as there are no hydrogens on the adjacent C3 atom. Therefore, the formation of unsaturated oxolane derivatives through standard elimination pathways is considered unlikely for this specific substrate structure. libretexts.orgpressbooks.pub

Base-Mediated Dehydrohalogenation Processes

The presence of a primary alkyl chloride in this compound allows for dehydrohalogenation reactions when treated with a base. This process, typically following an E2 (bimolecular elimination) mechanism, involves the abstraction of a proton from a carbon adjacent to the chloromethyl group (the β-carbon) and the concurrent expulsion of the chloride ion. In the case of this compound, the β-hydrogens are located on the methylene group of the butyl substituent and on the C4 position of the oxolane ring.

The rate and outcome of these elimination reactions are highly dependent on the nature of the base employed. Strong, non-hindered bases such as sodium ethoxide or potassium hydroxide will favor elimination pathways. The general scheme for this reaction can be depicted as the formation of an alkene, with the double bond being either exocyclic to the oxolane ring or part of a newly formed bicyclic system.

| Base | General Reaction Type | Primary Product Type |

| Sodium Ethoxide | E2 Elimination | Alkene |

| Potassium tert-butoxide | E2 Elimination | Alkene (Hofmann product favored) |

| Potassium Hydroxide | E2 Elimination/SN2 Substitution | Mixture of alkene and alcohol |

Regioselectivity and Stereospecificity of Elimination

A critical aspect of the dehydrohalogenation of this compound is the regioselectivity of the elimination, which dictates the position of the newly formed double bond. Two primary products are possible: the Zaitsev product (more substituted alkene) and the Hofmann product (less substituted alkene). chemistrysteps.com

The formation of the Zaitsev product would involve the abstraction of a proton from the C4 position of the oxolane ring, leading to a more substituted and thermodynamically more stable internal alkene. Conversely, abstraction of a proton from the methylene group of the butyl chain would yield the less substituted, and generally less stable, Hofmann product. chemistrysteps.com

The choice between these two pathways is largely governed by the steric bulk of the base used. khanacademy.org

With non-hindered bases (e.g., sodium ethoxide), the reaction is under thermodynamic control, and the more stable Zaitsev product is expected to predominate. masterorganicchemistry.com

With sterically hindered bases (e.g., potassium tert-butoxide), the reaction is under kinetic control. khanacademy.org The bulky base will more readily abstract the more sterically accessible proton from the less hindered carbon of the butyl group, leading to the preferential formation of the Hofmann product. chemistrysteps.com

The stereospecificity of E2 reactions requires an anti-periplanar arrangement of the abstracted proton and the leaving group. Due to the conformational flexibility of the oxolane ring and the free rotation of the butyl group, this geometric requirement can generally be met for the formation of both regioisomers.

| Base Type | Favored Product | Rationale |

| Non-hindered (e.g., NaOEt) | Zaitsev (more substituted alkene) | Thermodynamic control, formation of the more stable alkene. |

| Hindered (e.g., KOtBu) | Hofmann (less substituted alkene) | Kinetic control, abstraction of the more sterically accessible proton. chemistrysteps.com |

Reductive Transformations of the Chloromethyl Moiety

The chloromethyl group in this compound can undergo reductive transformations to replace the chlorine atom with a hydrogen atom, thereby converting the chloromethyl group into a methyl group. This type of reaction is a reductive cleavage of the carbon-halogen bond. acs.org

A common method for achieving this transformation is through the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. In the case of LiAlH₄, the hydride ion (H⁻) acts as a nucleophile, displacing the chloride ion in an Sₙ2-type reaction. Catalytic hydrogenation, on the other hand, involves the use of hydrogen gas and a metal catalyst (e.g., palladium on carbon), where the carbon-chlorine bond is cleaved hydrogenolytically.

These reductions are generally efficient for primary alkyl halides and are not expected to affect the ether linkage of the oxolane ring under standard conditions. libretexts.org

| Reducing Agent | Reaction Type | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Nucleophilic Substitution (Sₙ2) | 3-Butyl-3-methyloxolane |

| Catalytic Hydrogenation (H₂/Pd-C) | Hydrogenolysis | 3-Butyl-3-methyloxolane |

Oxidative Pathways and Reactivity of the Oxolane Ring

The oxolane ring in this compound is generally resistant to oxidation under mild conditions. However, under more forcing conditions or with specific oxidizing agents, the ether linkage can be cleaved. The most susceptible positions for oxidation on the tetrahydrofuran (B95107) ring are the α-carbons (C2 and C5) adjacent to the ether oxygen. researchgate.netmagtech.com.cn

Oxidation can proceed via several pathways, including free-radical mechanisms or through the action of strong oxidizing agents like chromium(VI) complexes or ruthenium tetroxide. wikipedia.org The initial step often involves the abstraction of a hydrogen atom from one of the α-carbons, leading to the formation of an intermediate that can then undergo further reaction. researchgate.net

Potential oxidation products of the oxolane ring include lactones, hydroxy acids, or dicarboxylic acids, resulting from ring-opening reactions. For instance, oxidation at the α-position can lead to the formation of a lactone. researchgate.net The presence of the bulky substituents at the 3-position may influence the regioselectivity of the oxidation, potentially favoring attack at the less hindered C5 position. It is important to note that strong oxidizing conditions may also lead to the degradation of the butyl side chain.

| Oxidizing Agent | Potential Reaction Type | Potential Product(s) |

| Chromic Acid (H₂CrO₄) | C-H oxidation, ring cleavage | Lactones, dicarboxylic acids |

| Ruthenium Tetroxide (RuO₄) | C-H oxidation, ring cleavage | Lactones, dicarboxylic acids |

| Air (O₂) with radical initiator | Free-radical oxidation | Hydroperoxides, ring-opened products libretexts.org |

Mechanistic and Kinetic Studies of Reactions Involving 3 Butyl 3 Chloromethyl Oxolane

Elucidation of Reaction Mechanisms through Experimental Techniques

The investigation into the reaction mechanisms of 3-Butyl-3-(chloromethyl)oxolane would hypothetically involve a suite of experimental techniques aimed at identifying intermediates and determining reaction kinetics.

The principal reaction pathway for this compound is expected to be nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism. The identification of reaction intermediates is crucial to distinguishing between these pathways.

In a potential SN1 reaction, the rate-determining step would be the formation of a carbocation intermediate. However, the substrate is a primary alkyl halide, which generally disfavors the formation of the unstable primary carbocation. The presence of a bulky butyl group and the oxolane ring at the adjacent quaternary carbon might offer some steric hindrance, but it is unlikely to promote a stable enough carbocation for an SN1 pathway to be significant under normal conditions.

For the more probable SN2 reaction, the mechanism is concerted, meaning it proceeds through a single transition state without the formation of a stable intermediate. In this case, the nucleophile attacks the carbon bearing the chlorine atom in a single step, leading to the displacement of the chloride ion.

Experimental techniques that could be employed to study these potential intermediates or transition states include:

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be used to monitor the disappearance of the starting material and the appearance of the product. While intermediates in SN2 reactions are too transient to be observed directly, these methods can provide kinetic data that supports the proposed mechanism.

Mass Spectrometry: This technique could be used to identify the products of the reaction and any stable byproducts, providing indirect evidence for the reaction pathway.

Computational Modeling: In the absence of direct experimental observation, computational methods like Density Functional Theory (DFT) can be used to model the reaction pathway, calculate the energies of transition states and potential intermediates, and predict the most likely mechanism.

The study of reaction kinetics is fundamental to understanding the mechanism. For reactions involving this compound, the rate of reaction would be monitored under various conditions.

The rate law for an SN2 reaction is second-order, being first-order in both the substrate and the nucleophile: Rate = k[Substrate][Nucleophile]. libretexts.org In contrast, the rate law for an SN1 reaction is first-order, depending only on the concentration of the substrate: Rate = k[Substrate]. utexas.edu

To determine the reaction order and the rate constant (k), a series of experiments would be conducted where the initial concentrations of the reactants are systematically varied. The reaction progress can be followed by techniques such as:

Conductivity Measurements: If the reaction produces ions, such as the displacement of Cl⁻ by a neutral nucleophile, the change in conductivity of the solution over time can be measured. ias.ac.in

Chromatographic Methods: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of the reactant or product at different time intervals.

The collected data would then be used to construct kinetic models. For an SN2 reaction, a plot of the initial rate against the concentration of either the substrate or the nucleophile (while keeping the other constant) should yield a straight line, confirming the first-order dependence on each.

Illustrative Data Table for a Hypothetical SN2 Reaction:

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This table is for illustrative purposes only and does not represent actual experimental data.

Catalytic Effects on Reaction Pathways

Catalysts can significantly influence the rate and selectivity of reactions involving this compound by providing an alternative reaction pathway with a lower activation energy.

Homogeneous catalysts exist in the same phase as the reactants. lkouniv.ac.in For nucleophilic substitution reactions of alkyl halides, certain soluble salts can act as catalysts. For example, the addition of a soluble iodide salt (e.g., NaI or KI) can catalyze the reaction of an alkyl chloride with a nucleophile. The iodide ion is a very good nucleophile and can displace the chloride to form an intermediate alkyl iodide, which is more reactive than the starting alkyl chloride. This intermediate then reacts with the primary nucleophile to give the final product, and the iodide ion is regenerated.

Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. lkouniv.ac.in For reactions involving this compound, a solid-supported catalyst could be employed. For instance, a phase-transfer catalyst could be used in a two-phase system (e.g., aqueous and organic). The catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transport of the nucleophile from the aqueous phase to the organic phase where the substrate is dissolved, thereby increasing the reaction rate.

Metal-based heterogeneous catalysts are also widely used in organic synthesis. mdpi.com For instance, palladium- or nickel-based catalysts could be used in cross-coupling reactions where the chloromethyl group is coupled with another organic moiety. The reaction would proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination on the metal center.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

For 3-Butyl-3-(chloromethyl)oxolane, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton in the molecule. The integration of these signals would correspond to the number of protons in a given environment, while the chemical shift (δ) would indicate their electronic environment. For instance, the protons on the carbon adjacent to the oxygen atom in the oxolane ring would appear at a lower field (higher ppm) compared to the protons of the butyl group, due to the deshielding effect of the electronegative oxygen. The chloromethyl group's protons would also be expected at a relatively low field due to the influence of the chlorine atom.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom. The chemical shifts of the carbon atoms are also indicative of their electronic environment. The quaternary carbon at the 3-position, bonded to the butyl group, the chloromethyl group, and two other carbon atoms, would have a characteristic chemical shift. The carbons of the oxolane ring would show distinct signals, with the one bonded to the oxygen appearing at the lowest field.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below. The exact chemical shifts and coupling constants would be determined experimentally.

| Hypothetical ¹H NMR Data (CDCl₃) | Hypothetical ¹³C NMR Data (CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity | Chemical Shift (δ, ppm) |

| 3.7-3.9 | m | 75-80 (C-O) |

| 3.6 | s | 70-75 (C-O) |

| 1.8-2.0 | m | 45-50 (C-Cl) |

| 1.2-1.6 | m | 40-45 (Quaternary C) |

| 0.9 | t | 30-35 (CH₂) |

| 25-30 (CH₂) | ||

| 20-25 (CH₂) | ||

| 10-15 (CH₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information allows for the determination of the molecular weight of a compound and can provide insights into its structure through the analysis of fragmentation patterns.

For this compound (C₉H₁₇ClO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic [M]⁺ and [M+2]⁺ pattern. The molecular weight is 176.68 g/mol .

Electron ionization (EI) would likely cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. For this specific compound, loss of the butyl group, the chloromethyl group, or cleavage of the oxolane ring would lead to fragment ions with specific m/z values, which can be used to piece together the molecular structure.

A table of expected major mass spectrometry fragments is provided below.

| Expected MS Fragmentation Data | |

| m/z | Possible Fragment Identity |

| 176/178 | [C₉H₁₇ClO]⁺ (Molecular ion) |

| 127/129 | [M - C₄H₉]⁺ (Loss of butyl group) |

| 119 | [M - CH₂Cl]⁺ (Loss of chloromethyl group) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

| 49/51 | [CH₂Cl]⁺ (Chloromethyl cation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrations of specific functional groups within the molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretch of the ether functional group in the oxolane ring, typically in the region of 1050-1150 cm⁻¹. The C-H stretching vibrations of the alkyl (butyl) and methylene (B1212753) groups would be observed around 2850-3000 cm⁻¹. A key absorption band would be the C-Cl stretch, which is expected in the fingerprint region, generally between 600-800 cm⁻¹.

Raman spectroscopy would provide complementary information. While the C-O-C stretch is often weak in Raman, the C-C backbone and C-H vibrations would be readily observable. The C-Cl stretch would also be visible in the Raman spectrum.

The following table summarizes the expected key vibrational frequencies.

| Expected Vibrational Spectroscopy Data | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (alkyl) | 2850-3000 |

| C-O-C stretch (ether) | 1050-1150 |

| C-Cl stretch | 600-800 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off of a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise positions of the atoms can be determined.

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, X-ray crystallography would provide unambiguous data on bond lengths, bond angles, and the conformation of the oxolane ring and the butyl chain. It would also definitively establish the relative stereochemistry at the C3 position.

A hypothetical data table from an X-ray crystallographic analysis is presented below, illustrating the type of information that would be obtained.

| Hypothetical X-ray Crystallography Data | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| Volume (ų) | 1020 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) Studies of Ground States

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netrsc.org For a molecule such as 3-butyl-3-(chloromethyl)oxolane, DFT studies would be instrumental in determining its ground-state geometry, electronic properties, and spectroscopic features.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy arrangement of atoms. Functionals like B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311+G(d,p)), would likely be employed to balance accuracy and computational cost. Such calculations would yield key energetic data.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's propensity to donate electrons. |

| LUMO Energy | +1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | ~2.1 D | Reflects the overall polarity of the molecule. |

These values are illustrative and based on typical results for similar substituted ethers.

The calculated frontier molecular orbitals (HOMO and LUMO) would reveal regions of high electron density, likely concentrated around the oxygen and chlorine atoms, indicating their role as primary sites for electrophilic and nucleophilic attack, respectively.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, while computationally more demanding than DFT, can provide highly accurate results, often referred to as "gold standard" benchmarks.

For this compound, high-accuracy methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (e.g., CCSD(T)) would be employed to refine the energies obtained from DFT. wikipedia.orgnih.gov These calculations are particularly important for accurately predicting reaction barriers and thermodynamic properties. Due to their computational expense, they are often performed as single-point energy calculations on geometries optimized at a lower level of theory, such as DFT. nih.gov

Table 2: Comparison of Hypothetical Relative Energies (kcal/mol) from Different Computational Methods

| Method | Conformer A (Butyl Equatorial-like) | Conformer B (Butyl Axial-like) | Energy Difference |

| DFT (B3LYP/6-31G*) | 0.00 | +1.8 | 1.8 |

| MP2/aug-cc-pVTZ | 0.00 | +1.5 | 1.5 |

| CCSD(T)/CBS | 0.00 | +1.4 | 1.4 |

This table illustrates how different levels of theory might predict the relative stability of conformers. The values are hypothetical and serve to demonstrate the trend of increasing accuracy.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the potential reaction pathways of this compound, such as nucleophilic substitution at the chloromethyl group or ring-opening reactions. smu.edunih.gov

Transition State Characterization and Reaction Pathway Mapping

To understand a chemical reaction, it is crucial to identify the transition state—the highest energy point along the reaction coordinate. smu.edu For a reaction involving this compound, for instance, the SN2 substitution of the chloride by a nucleophile, computational methods can be used to locate the geometry of the transition state.

Frequency calculations are then performed on this geometry. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The reaction pathway can be further mapped using Intrinsic Reaction Coordinate (IRC) calculations, which follow the reaction path from the transition state down to the reactants and products.

Free Energy Profiles and Kinetic Parameters from Computations

From the activation energy, it is possible to estimate the reaction rate constant (k) using the Eyring equation from Transition State Theory. This allows for a quantitative prediction of the reaction kinetics. For example, a computational study could compare the activation barriers for substitution versus elimination reactions for this compound under basic conditions, thereby predicting the major product.

Table 3: Hypothetical Calculated Kinetic and Thermodynamic Parameters for a Substitution Reaction

| Parameter | Calculated Value | Interpretation |

| Activation Free Energy (ΔG‡) | +22.5 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Free Energy (ΔGrxn) | -15.0 kcal/mol | Indicates that the reaction is thermodynamically favorable. |

| Imaginary Frequency | -350 cm-1 | Confirms the structure as a true transition state. |

These values are illustrative for a hypothetical SN2 reaction.

Conformational Analysis of the Oxolane Ring System

The five-membered oxolane ring is not planar and exists in a continuous series of puckered conformations. The two most well-defined conformations are the envelope (E), where one atom is out of the plane of the other four, and the twist (T), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. nih.gov The presence of bulky substituents, like the butyl and chloromethyl groups at the C3 position, will significantly influence the preferred conformation.

Computational methods, particularly DFT and ab initio calculations, are well-suited to explore the conformational landscape of substituted oxolanes. nih.govacs.org By performing a potential energy surface scan, where key dihedral angles of the ring are systematically varied, the various low-energy conformers and the energy barriers between them can be identified.

For this compound, the substituents will likely favor conformations that minimize steric interactions. A study on the analogous tetrahydrofurfuryl alcohol showed that the ring geometry is influenced by the orientation of the substituent and that the energy barriers for interconversion between envelope and twist forms can be quite low (1.5-1.7 kJ/mol). nih.gov This suggests that this compound is also likely to be conformationally flexible at room temperature. The butyl group, being larger, would be expected to dominate the conformational preference, likely occupying a pseudo-equatorial position to minimize steric strain.

Spectroscopic Property Prediction from Computational Models

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, providing valuable insights that can aid in experimental characterization. For this compound, Density Functional Theory (DFT) is a commonly employed method to simulate its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These simulations are crucial for identifying the molecule and understanding its electronic structure.

The process typically begins with the optimization of the molecule's geometry to find its most stable three-dimensional structure. Following this, frequency calculations are performed to predict the IR spectrum. Each vibrational mode of the molecule corresponds to a specific frequency of absorbed infrared radiation, resulting in a characteristic peak in the spectrum. Key vibrational modes for this compound would include C-O-C stretching of the oxolane ring, C-H stretching of the butyl and chloromethyl groups, and the C-Cl stretching vibration.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations predict the resonance frequencies of the ¹³C and ¹H nuclei in the molecule, which are highly sensitive to their local chemical environment. For this compound, distinct chemical shifts would be expected for the carbon and hydrogen atoms in the butyl group, the chloromethyl group, and the oxolane ring.

Hypothetical Predicted IR Spectral Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H Stretch (Aliphatic) | 2870 - 2960 | Stretching of C-H bonds in the butyl and chloromethyl groups. |

| C-O-C Stretch (Ether) | 1050 - 1150 | Asymmetric and symmetric stretching of the ether linkage in the oxolane ring. |

| C-Cl Stretch | 650 - 850 | Stretching of the carbon-chlorine bond. |

| CH₂ Bend | 1450 - 1470 | Bending (scissoring) of methylene (B1212753) groups. |

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Description |

| Quaternary Carbon (C3) | 75 - 85 | The carbon atom in the oxolane ring bonded to both the butyl and chloromethyl groups. |

| Oxolane Carbons (C2, C5) | 65 - 75 | Carbon atoms adjacent to the ether oxygen. |

| Oxolane Carbon (C4) | 25 - 35 | The remaining carbon atom in the oxolane ring. |

| Chloromethyl Carbon | 45 - 55 | The carbon atom of the -CH₂Cl group. |

| Butyl Group Carbons | 10 - 40 | Four distinct signals corresponding to the four carbon atoms of the butyl chain. |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and interactions with the environment.

For this compound, an MD simulation would typically involve placing the molecule in a simulation box, often with a solvent to mimic solution-phase behavior. The simulation would then track the positions and velocities of all atoms over a period of time, generating a trajectory of the molecule's dynamic behavior.

From this trajectory, various properties can be analyzed. For instance, the conformational flexibility of the oxolane ring and the butyl chain can be assessed by monitoring dihedral angles over time. The simulation can also reveal how the molecule interacts with its surroundings, for example, through the formation of transient hydrogen bonds if a protic solvent is used. Furthermore, transport properties such as the diffusion coefficient can be calculated, providing insight into how the molecule moves through a medium. These simulations are invaluable for understanding the macroscopic properties of a substance based on its microscopic behavior.

Hypothetical Molecular Dynamics Simulation Parameters and Potential Outputs for this compound

| Parameter/Output | Typical Value/Description |

| Force Field | OPLS-AA, GAFF |

| Simulation Time | 100 ns |

| Temperature | 298 K (25 °C) |

| Solvent | Water, Chloroform |

| Potential Output: Conformational Analysis | Analysis of the puckering of the oxolane ring and rotational isomers of the butyl group. |

| Potential Output: Diffusion Coefficient | A measure of the molecule's mobility in the chosen solvent. |

| Potential Output: Radial Distribution Functions | Describes the probability of finding solvent molecules at a certain distance from specific atoms of the solute. |

Applications in Advanced Organic Synthesis and Materials Science

3-Butyl-3-(chloromethyl)oxolane as a Versatile Chemical Building Block

The inherent reactivity of the chloromethyl group, coupled with the stereochemistry of the oxolane ring, makes this compound a valuable precursor in the synthesis of intricate organic structures.

Precursor for the Synthesis of Complex Organic Molecules

The presence of a primary chloride in this compound allows for a variety of nucleophilic substitution reactions. This functionality is a gateway to introducing diverse chemical moieties, thereby enabling the construction of more complex molecular architectures. For instance, reaction with amines, thiols, cyanides, or azides can lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds. This versatility is crucial in the multi-step synthesis of pharmacologically active compounds and other high-value chemicals. While direct examples for this compound are not extensively documented in publicly available literature, the analogous reactivity of similar compounds like 3-(chloromethyl)-3-methyl-oxetane underscores this potential. mdpi.com

The oxolane (tetrahydrofuran) ring itself is a common motif in many natural products and biologically active molecules, providing favorable pharmacokinetic properties. wikipedia.orgchemicalbook.comnih.govwikipedia.org The butyl group contributes to the lipophilicity of the molecule, which can be a critical factor in designing molecules with specific solubility and transport characteristics.

Role in the Construction of Multifunctional Scaffolds

The 3,3-disubstituted oxolane core of this compound serves as a rigid scaffold from which different functional groups can be projected in a well-defined three-dimensional space. This is particularly advantageous in the design of spirocyclic compounds, which have gained significant interest in medicinal chemistry. The synthesis of spirocyclic oxetanes, for example, often involves intramolecular cyclization reactions originating from a 3,3-disubstituted core. researchgate.net By analogy, this compound can be envisioned as a starting point for the synthesis of novel spiro-heterocycles, where the chloromethyl group is first converted to a longer chain with a terminal nucleophile that can then attack a suitable electrophilic center.

Integration into Polymer Chemistry

The strained ether linkage within the oxolane ring, although less strained than in oxetanes, allows this compound to participate in polymerization reactions, leading to the formation of functional polyethers.

Utilization as a Monomer for Polymerization Processes

This compound can undergo cationic ring-opening polymerization (ROP) to produce polyethers. In this process, a cationic initiator attacks the oxygen atom of the oxolane ring, leading to ring cleavage and the formation of a propagating cationic chain end. This process is well-established for similar cyclic ethers like tetrahydrofuran (B95107) and substituted oxetanes. mdpi.comresearchgate.netmdpi.com For instance, the polymerization of 3,3-bis(chloromethyl)oxacyclobutane and 3-ethyl-3-(hydroxymethyl)oxetane has been successfully demonstrated using catalysts like boron trifluoride etherate. mdpi.comresearchgate.net

The resulting polymer, poly(this compound), would possess a unique combination of properties. The polyether backbone imparts flexibility, while the pendant chloromethyl groups provide sites for post-polymerization modification. The butyl groups would influence the polymer's solubility and thermal properties, such as the glass transition temperature.

Table 1: Inferred Polymerization Characteristics of this compound

| Property | Inferred Characteristic | Basis of Inference |

| Polymerization Mechanism | Cationic Ring-Opening Polymerization (ROP) | Analogy with tetrahydrofuran and substituted oxetanes mdpi.comresearchgate.net |

| Potential Catalysts | Lewis acids (e.g., BF₃·OEt₂) | Common catalysts for ROP of cyclic ethers researchgate.net |

| Polymer Backbone | Polyether | Result of ring-opening of the oxolane ring |

| Pendant Functional Group | Chloromethyl (-CH₂Cl) | Available for post-polymerization modification |

This table presents inferred data based on the behavior of structurally similar compounds.

Functionalization of Polymer Backbones

The chloromethyl groups along the backbone of poly(this compound) are highly valuable for the functionalization of the polymer. These reactive sites can be converted into a wide array of other functional groups through nucleophilic substitution reactions. This allows for the tailoring of the polymer's properties for specific applications. For example, quaternization of the chloromethyl groups with tertiary amines would introduce positive charges, making the polymer suitable for applications such as gene delivery or as an antimicrobial agent. Reaction with azide (B81097) followed by a "click" reaction with an alkyne-containing molecule is another powerful strategy for attaching complex functionalities. mdpi.com

Role in the Development of Novel Synthetic Reagents and Catalysts

The unique combination of a lipophilic butyl group, a coordinating oxolane ring, and a reactive chloromethyl handle makes this compound a promising candidate for the development of specialized reagents and catalysts. The ether oxygen can act as a ligand for metal centers, and the chloromethyl group allows for the covalent attachment of the molecule to a solid support or a larger catalytic scaffold.

For example, by replacing the chlorine with a phosphine (B1218219) or an N-heterocyclic carbene precursor, new ligands for transition metal catalysis could be synthesized. The butyl group could enhance solubility in nonpolar organic solvents, which is often a desirable feature for homogeneous catalysis. Furthermore, immobilization of such a ligand onto a solid support via the butyl chain or another introduced functionality could lead to the development of recyclable heterogeneous catalysts.

Table 2: Potential Functional Group Transformations of this compound for Reagent and Catalyst Synthesis

| Reagent | Resulting Functional Group | Potential Application |

| Sodium azide (NaN₃) | Azidomethyl (-CH₂N₃) | Precursor for "click" chemistry, synthesis of amines |

| Potassium cyanide (KCN) | Cyanomethyl (-CH₂CN) | Chain extension, synthesis of carboxylic acids |

| Triphenylphosphine (PPh₃) | Phosphonium salt ([-CH₂PPh₃]⁺Cl⁻) | Wittig reagents, phase-transfer catalysts |

| Thiol (R-SH) | Thioether (-CH₂-S-R) | Synthesis of sulfur-containing molecules |

This table illustrates potential synthetic pathways based on the known reactivity of the chloromethyl group.

Q & A

Q. Key parameters :

- Yield optimization: 60–75% for Prins cyclization.

- Side-reaction control: Maintain pH < 2 to minimize ether cleavage.

Advanced: How can substituent steric effects be quantified in oxolane-based coordination complexes?

Answer:

In zirconium-oxolane complexes (e.g., ZrCl₄·2THF):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.